2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide
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Overview
Description
“2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide” is a chemical compound. It contains a methylpiperazine fragment . The compound has a molecular formula of C14H20ClN3O .
Synthesis Analysis
The synthesis of compounds containing an N-methylpiperazine fragment has been reported in the literature . The process involves the use of organolithium reagents and nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .Scientific Research Applications
Anticonvulsant Activity
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide derivatives have shown promising results as anticonvulsant agents. In a study focusing on the synthesis and anticonvulsant activity of new hybrid compounds, researchers developed a library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides. These compounds, inspired by known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide, demonstrated broad-spectrum activity across preclinical seizure models. Specifically, compound 11 showcased exceptional protective indexes and a superior safety profile compared to clinically relevant AEDs, indicating its potential as a novel anticonvulsant agent (Kamiński et al., 2015).
Antimycobacterial Activity
The compound has also been investigated for its antimycobacterial properties. A study focused on the synthesis and biological evaluation of 1,5-Diphenylpyrrole derivatives, including this compound. These derivatives displayed significant activity against Mycobacterium tuberculosis (MTB) and atypical mycobacteria, with some derivatives showing higher activity than streptomycin. This suggests the compound's potential use in developing new treatments for tuberculosis and related infections (Biava et al., 2008).
PPARgamma Agonist Activity
Another area of research involving this compound is its application as a PPARgamma agonist. A study reported the identification and optimization of phenyl alkyl ether moiety in compounds like this compound as potent and selective PPARgamma agonists. These compounds showed improved aqueous solubility and potential for treating conditions associated with PPARgamma, such as metabolic disorders (Collins et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to target testis-specific serine/threonine kinase 2 (tssk2) and fak . TSSK2 is an important target for reversible male contraception .
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
The janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats), form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Properties
IUPAC Name |
2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11(15)14(19)16-12-3-5-13(6-4-12)18-9-7-17(2)8-10-18/h3-6,11H,7-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEAQSUAGVBKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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